molecular formula C2H5NOS B6237210 (methylsulfanyl)formamide CAS No. 21325-07-5

(methylsulfanyl)formamide

Cat. No.: B6237210
CAS No.: 21325-07-5
M. Wt: 91.1
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(methylsulfanyl)formamide can be synthesized through the formylation of amines. One common method involves the reaction of methylamine with formic acid under reflux conditions. The reaction proceeds as follows:

CH3NH2+HCOOHCH3NHCHO+H2O\text{CH}_3\text{NH}_2 + \text{HCOOH} \rightarrow \text{CH}_3\text{NHCHO} + \text{H}_2\text{O} CH3​NH2​+HCOOH→CH3​NHCHO+H2​O

In this reaction, methylamine and formic acid are dissolved in toluene and refluxed in the presence of a Dean-Stark trap to remove the water produced by the condensation reaction .

Industrial Production Methods

Industrial production of this compound typically involves the carbonylation of methylamine using carbon monoxide as the carbonyl source. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(methylsulfanyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methylsulfinylformamide.

    Reduction: It can be reduced to form methylamine and formic acid.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(methylsulfanyl)formamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other formamides. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

21325-07-5

Molecular Formula

C2H5NOS

Molecular Weight

91.1

Purity

95

Origin of Product

United States

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